1-Methoxy-8-phenylnaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

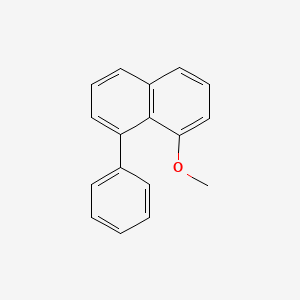

1-Methoxy-8-phenylnaphthalene is an organic compound belonging to the class of arylnaphthalenes It is characterized by a naphthalene ring substituted with a methoxy group at the first position and a phenyl group at the eighth position

準備方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-8-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with phenylmagnesium bromide, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of 1-methoxynaphthalene as a starting material, which undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; sulfuric acid for sulfonation.

Major Products:

Oxidation: 1-Formyl-8-phenylnaphthalene.

Reduction: 1-Methoxy-8-cyclohexylnaphthalene.

Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.

科学的研究の応用

1-Methoxy-8-phenylnaphthalene has several applications in scientific research:

作用機序

The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .

類似化合物との比較

1-Methoxy-8-phenylnaphthalene can be compared with other arylnaphthalene compounds such as:

1-Methoxy-8-bromonaphthalene: Similar in structure but with a bromine substituent, leading to different reactivity and applications.

1-Methoxy-8-nitronaphthalene: Contains a nitro group, which significantly alters its chemical and biological properties.

1-Methoxy-8-hydroxynaphthalene: The hydroxyl group enhances its solubility and reactivity in aqueous environments.

The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and material science.

生物活性

1-Methoxy-8-phenylnaphthalene is a compound belonging to the family of diarylnaphthalenes, which are known for their unique structural properties and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a phenyl group attached to the naphthalene core. Its molecular formula is C15H12O, and it has a molecular weight of 224.26 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interactions with various biological targets. Research indicates that this compound may exert its effects through:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It inhibits pro-inflammatory mediators, potentially through the downregulation of cyclooxygenase (COX) enzymes.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis via caspase activation |

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity, effectively reducing oxidative damage in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro assays revealed that this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were found to be comparable to those of known anti-inflammatory agents such as Celecoxib .

Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound induced cell cycle arrest and apoptosis. In particular, studies showed that it could inhibit the proliferation of breast cancer cells (4T1 cell line) with an IC50 value significantly lower than many standard chemotherapeutics .

特性

IUPAC Name |

1-methoxy-8-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMGSONFFUMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704765 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-94-5 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。